

4-Hydroxybenzyl alcohol chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxybenzyl Alcohol

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An In-depth Technical Guide to **4-Hydroxybenzyl Alcohol**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for **4-hydroxybenzyl alcohol**. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biological activities of this compound.

Chemical Structure and Identification

4-Hydroxybenzyl alcohol, also known as p-hydroxybenzyl alcohol, is an organic compound with the chemical formula $C_7H_8O_2$. It consists of a benzyl alcohol scaffold substituted with a hydroxyl group at the para-position of the benzene ring.

DOT Script for Chemical Structure:

Caption: Chemical Structure of **4-Hydroxybenzyl Alcohol**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-hydroxybenzyl alcohol**.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ O ₂	[1]
Molecular Weight	124.14 g/mol	[1]
Appearance	White to cream crystalline powder	[1]
Melting Point	114-122 °C	[1]
Boiling Point	252 °C at 760 mmHg	[1]
Solubility	Soluble in water, ethanol, methanol, DMSO, and dioxane.	[1]
pKa	9.82 (phenolic hydroxyl)	
LogP	0.25	[1]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of **4-hydroxybenzyl alcohol** typically shows signals corresponding to the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl protons. The chemical shifts (δ) are generally observed in the following regions:

- Aromatic protons (AA'BB' system): ~6.8-7.2 ppm
- Methylene protons (-CH₂OH): ~4.5 ppm
- Hydroxyl protons (-OH): Variable, depending on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key chemical shifts include:

- Aromatic carbons: ~115-156 ppm

- Methylene carbon ($-\text{CH}_2\text{OH}$): ~ 64 ppm

Infrared (IR) Spectroscopy

The IR spectrum of **4-hydroxybenzyl alcohol** is characterized by absorption bands corresponding to the different functional groups present in the molecule:

- O-H stretching (hydroxyl groups): Broad band around $3200\text{--}3600\text{ cm}^{-1}$
- C-H stretching (aromatic): $\sim 3000\text{--}3100\text{ cm}^{-1}$
- C-H stretching (aliphatic): $\sim 2850\text{--}2960\text{ cm}^{-1}$
- C=C stretching (aromatic ring): $\sim 1500\text{--}1600\text{ cm}^{-1}$
- C-O stretching: $\sim 1000\text{--}1250\text{ cm}^{-1}$

Experimental Protocols

Synthesis of 4-Hydroxybenzyl Alcohol from Phenol and Formaldehyde

This protocol describes a classical method for the synthesis of **4-hydroxybenzyl alcohol**.

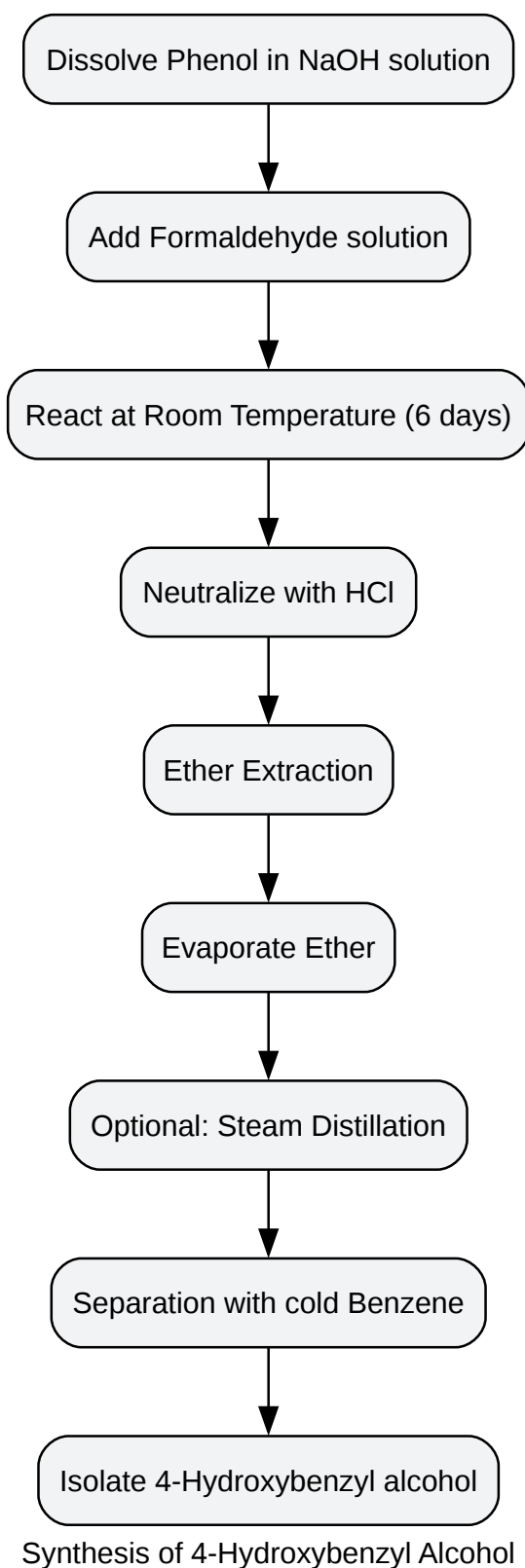
Materials:

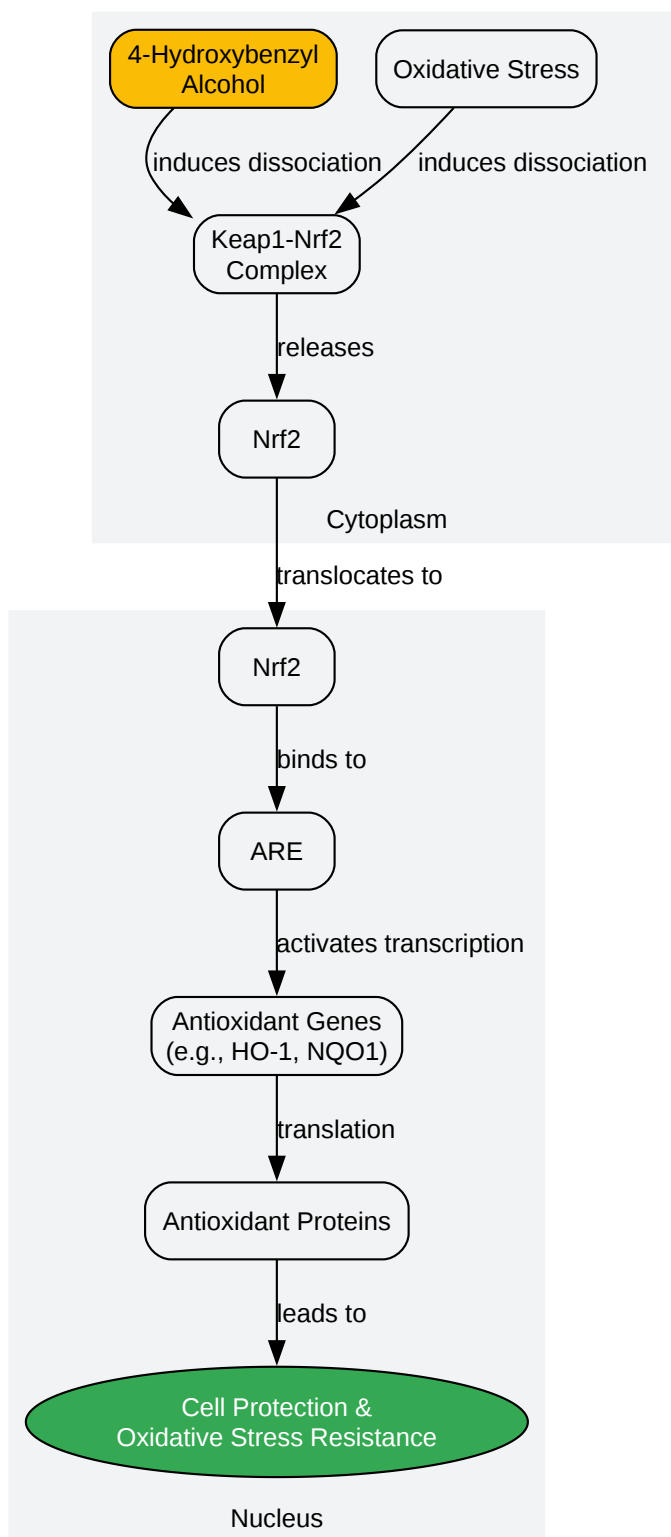
- Phenol
- 10% Sodium hydroxide solution
- 40% Formaldehyde solution
- Hydrochloric acid
- Ether
- Benzene

Procedure:

- Dissolve 30 g of phenol in 150 ml of 10% sodium hydroxide solution in a suitable reaction vessel.[\[2\]](#)
- Add 35 g of 40% formaldehyde solution to the mixture.[\[2\]](#)
- Allow the reaction mixture to stand at room temperature for 6 days.[\[2\]](#)
- Neutralize the reaction mixture with hydrochloric acid.[\[2\]](#)
- Extract the product repeatedly with ether.[\[2\]](#)
- Remove the ether by evaporation on a water bath.[\[2\]](#)
- If unreacted phenol is present, it can be removed by steam distillation.[\[2\]](#)
- The resulting mixture of ortho- and para-hydroxybenzyl alcohols is then treated with cold benzene. The para-isomer (**4-hydroxybenzyl alcohol**) is less soluble and will precipitate, allowing for its separation from the more soluble ortho-isomer.[\[2\]](#)

DOT Script for Synthesis Workflow:





Activation of Nrf2 Pathway by 4-Hydroxybenzyl Alcohol

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References

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- 2. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [4-Hydroxybenzyl alcohol chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041543#4-hydroxybenzyl-alcohol-chemical-properties-and-structure]

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